(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid, also known as CW069, is a small molecule identified as an allosteric inhibitor of the kinesin family member C1 (KIFC1, also known as HSET). [, , , , ] KIFC1 is a minus end-directed motor protein essential for centrosome clustering, a process crucial for the survival of cancer cells with supernumerary centrosomes. [, , , , ] CW069 acts by disrupting this clustering mechanism, leading to multipolar mitosis and ultimately cell death in cancer cells. [, , , , ] Notably, CW069 exhibits selectivity for cancer cells with extra centrosomes and has shown minimal impact on normal cells. [, ] This selectivity makes CW069 a promising candidate for the development of new cancer therapeutics. [, , , , ]
While the provided abstracts do not detail the specific steps involved in the synthesis of CW069, one abstract mentions that it was "designed" and "synthesized," suggesting a rational drug design approach. [] Further research into the chemical literature is necessary to uncover the detailed synthetic route for CW069.
CW069 functions as an allosteric inhibitor of KIFC1. [] By binding to an allosteric site on KIFC1, CW069 disrupts the protein's normal function, leading to the inhibition of centrosome clustering. [, ] This inhibition results in the formation of multipolar spindles during mitosis, leading to catastrophic aneuploidy and subsequent apoptosis specifically in cancer cells with supernumerary centrosomes. [, , , ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: